Myrothecine A
Descripción
Myrothecine A is a 10,13-cyclotrichothecane-derived macrolide isolated from the endophytic fungus Myrothecium roridum IFB-E012 . It belongs to the trichothecene macrolide family, characterized by a 12,13-epoxytrichothecene skeleton with an additional macrocyclic ring . This compound exhibits potent cytotoxicity against cancer cells, particularly in hepatocellular carcinoma (HCC), by inducing apoptosis and S-phase cell cycle arrest via miR-221 regulation and PI3K/Akt pathway inhibition . Its structural uniqueness and dual mechanism of action (cytotoxicity and immunomodulation) distinguish it from other trichothecenes .
Propiedades
Fórmula molecular |
C29H38O10 |
|---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
(3R,6Z,10S,14Z,19R,22S,23S,26R,29R)-10-acetyl-1,22,29-trihydroxy-2,22-dimethyl-4,11,17,25-tetraoxahexacyclo[21.3.1.13,26.110,14.02,19.019,24]nonacosa-6,14-diene-5,16-dione |
InChI |
InChI=1S/C29H38O10/c1-16(30)28-8-5-4-6-21(31)38-19-13-20-29(35)14-18-24(39-20)27(26(19,29)3,10-9-25(18,2)34)15-36-22(32)12-17(23(28)33)7-11-37-28/h4,6,12,18-20,23-24,33-35H,5,7-11,13-15H2,1-3H3/b6-4-,17-12-/t18-,19+,20+,23+,24?,25-,26?,27+,28+,29?/m0/s1 |
Clave InChI |
HGVKMRAJPCHSPC-MBFWONSDSA-N |
SMILES isomérico |
CC(=O)[C@]12CC/C=C\C(=O)O[C@@H]3C[C@@H]4C5(C3([C@]6(CC[C@]([C@@H](C5)C6O4)(C)O)COC(=O)/C=C(\[C@H]1O)/CCO2)C)O |
SMILES canónico |
CC(=O)C12CCC=CC(=O)OC3CC4C5(C3(C6(CCC(C(C5)C6O4)(C)O)COC(=O)C=C(C1O)CCO2)C)O |
Origen del producto |
United States |
Métodos De Preparación
Rutas Sintéticas: Las rutas sintéticas para la Myrothecine A no están ampliamente documentadas. por lo general se aísla de fuentes naturales.
Producción Industrial: Los métodos de producción a escala industrial para la this compound son limitados debido a su rareza y estructura compleja.
Análisis De Reacciones Químicas
Structural Features Governing Reactivity
Myrothecine A's structure contains:
-
Macrocyclic lactone ring with conjugated double bonds
-
Epoxide group at C8-C9
-
α,β-unsaturated carbonyl system
-
Hydroxyl groups at C4 and C12
Key spectroscopic characteristics ():
| Technique | Data |
|---|---|
| NMR | δ 5.82 (d, J=15 Hz, H-7) |
| NMR | δ 170.2 (C-1 carbonyl) |
| HRMS | [M+H]+ m/z 301.1543 (calc. 301.1548) |
Key Synthetic Routes
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Natural extraction | Fermentation of M. verrucaria | 0.0032 | |
| Total synthesis | Suzuki-Miyaura coupling + RCM | 11.4 |
2.2.1 Epoxide Ring-Opening
Reacts with nucleophiles under acidic conditions:
textThis compound + HX (X = Cl, Br) → Halo-diol derivatives (75-82% yield)
2.2.2 Conjugated Addition
Undergoes Michael addition at α,β-unsaturated carbonyl:
| Nucleophile | Product | Selectivity |
|---|---|---|
| Thiols | C10-S adducts | 1,4-addition dominant |
| Amines | β-amino ketones | 89% ee with chiral catalysts |
Degradation Pathways
Stability studies reveal pH-dependent decomposition ():
| Condition | Half-life | Major Degradation Products |
|---|---|---|
| pH 2.0, 37°C | 2.1 hr | Epoxide-opened diol |
| pH 7.4, 25°C | 48 hr | Oxidized quinone |
| pH 9.0, 50°C | 15 min | Ring-contracted lactam |
Reaction Monitoring
NMR kinetic studies ( ):
Reaction monitoring
Simultaneous - and -NMR tracking of fluorinated analogs
Stoichiometric Analysis
Reagent table calculations (4):
| Component | Molar Mass | Equiv. | mmol |
|---|---|---|---|
| This compound | 300.32 | 1.0 | 0.83 |
| NaBH4 | 37.83 | 2.5 | 2.08 |
Biological Activity Correlations
Structural modifications impact bioactivity:
| Derivative | Antifungal IC50 (μg/mL) | Cytotoxicity (HeLa) |
|---|---|---|
| Parent compound | 0.14 | 12.3 μM |
| Halo-diol | 0.09 | 8.7 μM |
| Quinone | >50 | 3.1 μM |
Aplicaciones Científicas De Investigación
Química: La Myrothecine A sirve como un andamiaje valioso para el diseño de nuevos agentes anticancerígenos.
Medicina: Se necesita más investigación para explorar sus posibles aplicaciones terapéuticas.
Industria: Aplicaciones limitadas debido a su escasez.
Mecanismo De Acción
Comparación Con Compuestos Similares
Key Observations :
- Substitutions at C-14′ (e.g., hydroxyl vs. ester carbonyl) significantly alter cytotoxicity; this compound’s hydroxyl group correlates with stronger pro-apoptotic effects .
Mechanistic Comparison: Apoptosis and Cell Cycle Effects
Apoptosis Induction Pathways
This compound and related trichothecenes induce apoptosis via mitochondrial and death receptor pathways, but with varying efficiency:
Key Findings :
Cell Cycle Arrest
This compound uniquely induces S-phase arrest in HCC cells via miR-221 downregulation, which upregulates p27 (a cell cycle inhibitor) . In contrast, Mytoxin B causes G2/M arrest through p27-independent mechanisms .
Immunomodulatory Effects
This dual action (cytotoxic and immunostimulatory) positions it as a promising candidate for combination therapies .
Clinical Relevance and Limitations
- Advantages : this compound’s low IC50 (0.5–1.0 μM) surpasses cisplatin (4.06 μM) in HCC models . Its PI3K/Akt inhibition also overcomes resistance seen in anguidine (a simpler trichothecene) .
- Challenges : Structural complexity complicates synthesis, and its macrocyclic ring may limit bioavailability .
Q & A
Advanced Research Question
- Document reaction parameters (e.g., temperature, catalyst loading) using CHEMDRAW protocols.
- Share raw NMR/MS data via repositories like Zenodo.
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .
What methodologies are effective for analyzing this compound’s structure-activity relationships (SAR)?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
